molecular formula C14H20O2 B15143034 aculene D

aculene D

Cat. No.: B15143034
M. Wt: 220.31 g/mol
InChI Key: IIQOUDJDCRTCJY-MBNYWOFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aculene D is a sesquiterpenoid compound characterized by its unique structure, which includes a (3aR)-4,7,8,8a-tetrahydroazulen-1(3aH)-one core substituted by ethyl, methyl, hydroxy, and methyl groups at specific positions. This compound is a fungal metabolite isolated from species such as Penicillium sp. SCS-KFD08 and Aspergillus aculeatus . It has garnered attention due to its quorum sensing inhibitory activity against certain bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of aculene D involves several key steps. One notable feature is the diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate, resulting in the desired homoallylic alcohol . This reaction is followed by the construction of a seven-membered ring using ring-closing metathesis. Subsequent steps include a five-step process to install an ethyl group on the five-membered ring, ultimately converting the cyclization product to this compound .

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Aculene D undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aculene B, which is synthesized through the esterification of this compound with an N-protected L-proline .

Scientific Research Applications

Aculene D has several scientific research applications:

Mechanism of Action

Aculene D exerts its effects primarily through quorum sensing inhibition. It significantly reduces violacein production in N-hexanoyl-L-homoserine lactone-induced Chromobacterium violaceum CV026 cultures at sub-inhibitory concentrations . The molecular targets and pathways involved include the inhibition of quorum sensing signals, which are crucial for bacterial communication and virulence factor expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific quorum sensing inhibitory activity, which is not as prominent in its analogs. This makes it a unique candidate for developing new antibacterial agents that target bacterial communication pathways .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one

InChI

InChI=1S/C14H20O2/c1-4-10-8-13(16)14(3)11(10)6-5-9(2)7-12(14)15/h5,8,11-12,15H,4,6-7H2,1-3H3/t11-,12+,14-/m1/s1

InChI Key

IIQOUDJDCRTCJY-MBNYWOFBSA-N

Isomeric SMILES

CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)C)C

Canonical SMILES

CCC1=CC(=O)C2(C1CC=C(CC2O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.